molecular formula C7H14ClNO3 B8036375 (4-Carboxyoxan-4-yl)methanaminium chloride

(4-Carboxyoxan-4-yl)methanaminium chloride

Cat. No.: B8036375
M. Wt: 195.64 g/mol
InChI Key: MFSOOGFDTTVGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Carboxyoxan-4-yl)methanaminium chloride is a chemical compound with the molecular formula C6H12ClNO3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carboxylic acid group and an ammonium chloride group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Carboxyoxan-4-yl)methanaminium chloride typically involves the reaction of 4-hydroxy-2-oxo-2H-pyran-4-carboxylic acid with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Hydroxy-2-oxo-2H-pyran-4-carboxylic acid+Methanamine+HCl(4-Carboxyoxan-4-yl)methanaminium chloride\text{4-Hydroxy-2-oxo-2H-pyran-4-carboxylic acid} + \text{Methanamine} + \text{HCl} \rightarrow \text{this compound} 4-Hydroxy-2-oxo-2H-pyran-4-carboxylic acid+Methanamine+HCl→(4-Carboxyoxan-4-yl)methanaminium chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(4-Carboxyoxan-4-yl)methanaminium chloride undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ammonium chloride group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

(4-Carboxyoxan-4-yl)methanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (4-Carboxyoxan-4-yl)methanaminium chloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, affecting their activity. The ammonium chloride group can interact with cellular membranes, influencing ion transport and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methylamine hydrochloride: Similar in structure but lacks the carboxylic acid group.

    Ethylamine hydrochloride: Similar to methylamine hydrochloride but with an ethyl group instead of a methyl group.

    Trimethylamine hydrochloride: Contains three methyl groups attached to the nitrogen atom.

Uniqueness

(4-Carboxyoxan-4-yl)methanaminium chloride is unique due to the presence of both a carboxylic acid group and an ammonium chloride group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-carboxyoxan-4-yl)methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSOOGFDTTVGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C[NH3+])C(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.